molecular formula C15H17N3O3S B2734893 1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea CAS No. 1203358-33-1

1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea

Cat. No.: B2734893
CAS No.: 1203358-33-1
M. Wt: 319.38
InChI Key: BSLBXNSAHAUCEK-UHFFFAOYSA-N
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Description

1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas.

    Acetylation: The thiazole ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Urea Formation: The final step involves the reaction of the acetylated thiazole with 2-methoxyethylamine and an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives.

Mechanism of Action

The mechanism of action of 1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Phenylthiazol-2-yl)-3-(2-methoxyethyl)urea: Lacks the acetyl group.

    1-(5-Acetyl-4-phenylthiazol-2-yl)-3-ethylurea: Has an ethyl group instead of a 2-methoxyethyl group.

Uniqueness

1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea is unique due to the presence of both the acetyl and 2-methoxyethyl groups, which may contribute to its specific biological activities and chemical properties.

Properties

IUPAC Name

1-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-10(19)13-12(11-6-4-3-5-7-11)17-15(22-13)18-14(20)16-8-9-21-2/h3-7H,8-9H2,1-2H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLBXNSAHAUCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)NCCOC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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